molecular formula C8H7N B1601335 Phenyl(acetonitrile-1-13C) CAS No. 83552-81-2

Phenyl(acetonitrile-1-13C)

Cat. No. B1601335
CAS RN: 83552-81-2
M. Wt: 118.14 g/mol
InChI Key: SUSQOBVLVYHIEX-CDYZYAPPSA-N
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Description

Phenyl(acetonitrile-1-13C) is a chemical compound that is widely used in scientific research. It is a stable isotope-labeled compound that is used as a tracer in various biochemical and physiological studies.

Scientific Research Applications

Molecular Probes for Detecting Contaminants

A zinc porphyrin-based receptor with triazole groups has been utilized as a probe for determining contaminants in acetonitrile, illustrating the application of Phenyl(acetonitrile-1-13C) derivatives in environmental monitoring and quality control of solvents. This approach allows for the direct determination of cyanide contamination concentrations through absorption spectrum observations (Yoon et al., 2012).

Sensing and Detection Technologies

Phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives have been studied as colorimetric and ratiometric fluorescent chemosensors for fluoride, showcasing the role of Phenyl(acetonitrile-1-13C) in creating sensors that respond to specific ions. These compounds offer a significant shift in absorption and fluorescence emission upon interaction with fluoride ions, pointing to their potential in selective sensing applications (Peng et al., 2005).

Investigation of Molecular Interactions

Studies on Phenylboronic acids with polyoxaalkyl substituents have contributed to understanding the formation of hydrogen bonds, which is crucial in the development of new materials and pharmaceuticals. These studies, facilitated by derivatives of Phenyl(acetonitrile-1-13C), highlight the importance of molecular structure in the interaction between different atoms and molecules (Adamczyk-Woźniak et al., 2009).

Electrophilic and Nucleophilic Properties

Research into the oxidation and reduction potentials of phenylthiyl radicals in acetonitrile has provided insights into the reactivity and stability of these compounds. This knowledge is pivotal for the development of catalytic processes and the design of organic synthesis pathways (Larsen et al., 2001).

Enhancing Performance of Lithium-Ion Batteries

(Phenylsulfonyl)acetonitrile has been explored as a high-voltage electrolyte additive to form a solid electrolyte interface on LiCoO2 cathodes, demonstrating the utility of Phenyl(acetonitrile-1-13C) derivatives in improving the performance of lithium-ion batteries. This application underscores the relevance of Phenyl(acetonitrile-1-13C) in the advancement of energy storage technologies (Deng et al., 2019).

properties

IUPAC Name

2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480782
Record name Phenyl(acetonitrile-1-13C)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(acetonitrile-1-13C)

CAS RN

83552-81-2
Record name Phenyl(acetonitrile-1-13C)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83552-81-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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